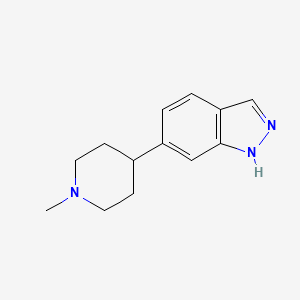
6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE
Vue d'ensemble
Description
6-(1-Methylpiperidin-4-yl)-1H-indazole is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives have been found to be involved in intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that piperidine derivatives can influence multiple biochemical pathways due to their presence in various classes of pharmaceuticals .
Pharmacokinetics
One of the piperidine derivatives has shown potent in vitro binding affinity, functional antagonistic activity, good pharmacokinetic profile, excellent selectivity, and no cytochrome p450 liabilities . These properties could potentially be shared by 6-(1-Methylpiperidin-4-yl)-1H-Indazole.
Result of Action
It’s known that piperidine derivatives can have various biological and pharmacological activities .
Analyse Biochimique
Biochemical Properties
It is known that piperidine derivatives, such as 6-(1-methylpiperidin-4-yl)-1H-indazole, have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
It is known that piperidine derivatives can have a wide range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The synthesis of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with an appropriate indazole precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
For industrial production, large-scale preparation methods have been developed. These methods often involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-(1-Methylpiperidin-4-yl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding indazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction may produce indazole amines .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex indazole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound has shown promise in biological studies, particularly in the investigation of its interactions with biological targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
6-(1-Methylpiperidin-4-yl)-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound, which lacks the 1-methylpiperidin-4-yl group, and has different biological activities.
3-(1-Methylpiperidin-4-yl)-1H-indazole: A similar compound with the methylpiperidinyl group at a different position on the indazole ring, leading to variations in its chemical and biological properties.
5-(1-Methylpiperidin-4-yl)-1H-indazole: Another derivative with the methylpiperidinyl group at the 5-position, which may exhibit distinct pharmacological effects.
The uniqueness of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE lies in its specific structural configuration, which imparts unique chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
6-(1-methylpiperidin-4-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCFWGGMOZSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678284 | |
| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-33-3 | |
| Record name | 6-(1-Methyl-4-piperidinyl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,5-Dimethylpyrrolidin-1-yl)ethyl]piperazine](/img/structure/B1421394.png)
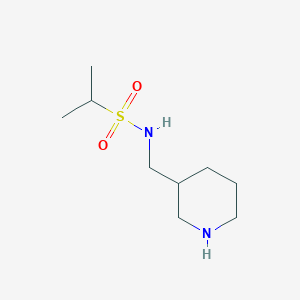
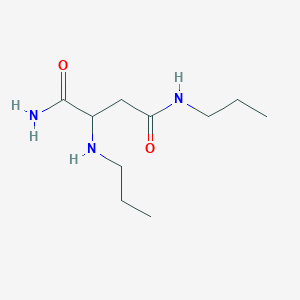

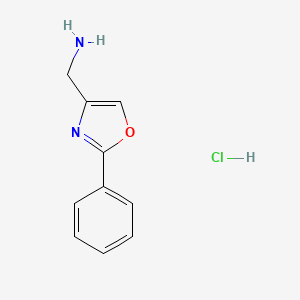
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B1421404.png)

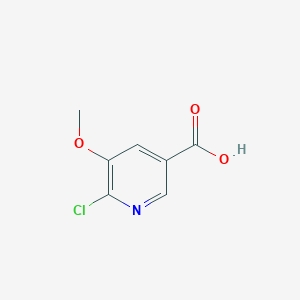
![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)



![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)

